molecular formula C11H7N3O2S B2639718 6-(3-Nitrophenyl)imidazo[2,1-b][1,3]thiazole CAS No. 300801-18-7

6-(3-Nitrophenyl)imidazo[2,1-b][1,3]thiazole

Cat. No. B2639718
CAS RN: 300801-18-7
M. Wt: 245.26
InChI Key: APHADAMGMADIPN-UHFFFAOYSA-N
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Description

“6-(3-Nitrophenyl)imidazo[2,1-b][1,3]thiazole” is a chemical compound with the CAS Number: 300801-18-7 and a molecular weight of 245.26 .


Synthesis Analysis

The synthesis of “6-(3-Nitrophenyl)imidazo[2,1-b][1,3]thiazole” and its derivatives has been a subject of interest in recent years . For instance, a catalyst-free microwave-assisted procedure for synthesizing benzo[d]imidazo[2,1-b]thiazoles and N-alkylated 2-aminobenzo[d]oxazole scaffolds under mild transition-metal-free conditions has been reported .


Chemical Reactions Analysis

While specific chemical reactions involving “6-(3-Nitrophenyl)imidazo[2,1-b][1,3]thiazole” are not explicitly mentioned in the search results, there are references to the synthesis of related imidazo[2,1-b]thiazoles and their reactions .

Scientific Research Applications

Medicinal Chemistry and Drug Development

Biological Studies and Molecular Docking

Safety and Hazards

The safety information for “6-(3-Nitrophenyl)imidazo[2,1-b][1,3]thiazole” includes hazard statements H302, H312, and H332, indicating that the compound may be harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Future Directions

The future directions for “6-(3-Nitrophenyl)imidazo[2,1-b][1,3]thiazole” and its derivatives could involve further exploration of their potential biological activities, given the reported anticancer activities of certain imidazo[2,1-b]thiazole-based compounds . Additionally, the development of more efficient and environmentally friendly synthesis methods could also be a focus of future research .

properties

IUPAC Name

6-(3-nitrophenyl)imidazo[2,1-b][1,3]thiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7N3O2S/c15-14(16)9-3-1-2-8(6-9)10-7-13-4-5-17-11(13)12-10/h1-7H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APHADAMGMADIPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C2=CN3C=CSC3=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(3-Nitrophenyl)imidazo[2,1-b][1,3]thiazole

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